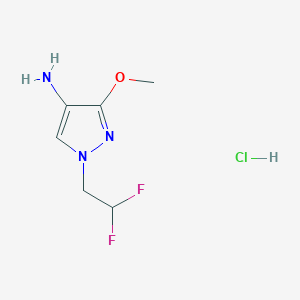

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride

Description

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative characterized by a difluoroethyl group at the 1-position, a methoxy group at the 3-position, and an amine group at the 4-position of the pyrazole ring, with a hydrochloride counterion. Its molecular structure combines fluorine atoms (enhancing metabolic stability and lipophilicity) and a methoxy group (modulating electronic effects and solubility). Key physical properties include a density of 1.4±0.1 g/cm³, boiling point of 281.5±40.0 °C, and molecular weight of 177.15 g/mol for the free base (C₆H₉F₂N₃O) . The hydrochloride form’s molecular formula is inconsistently reported as either C₆H₁₀ClF₂N₃ (MW 197.62) or C₆H₁₀ClF₂N₃O (theoretical MW ~213.61 when accounting for HCl addition to the free base) , highlighting a discrepancy in available data.

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3O.ClH/c1-12-6-4(9)2-11(10-6)3-5(7)8;/h2,5H,3,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRDDZCRCGFISX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C=C1N)CC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Nitropyrazole Derivatives

A foundational approach involves reductive amination of nitro-substituted pyrazoles. In a method analogous to the synthesis of 3-chloro-1H-pyrazol-4-amine hydrochloride (Scheme 3 in), 4-nitropyrazole undergoes reductive chlorination using Pt/C or Pd/C catalysts under hydrogen (90 psig) and aqueous HCl. For the target compound, this pathway is modified by replacing chlorination with difluoroethylation:

Reduction of 4-nitropyrazole :

Difluoroethylation :

Methoxy Group Introduction :

Hydrochloride Salt Formation :

Yield Optimization :

Cyclocondensation of Hydrazine Derivatives

This method, inspired by the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, employs cyclocondensation of difluoroacetone derivatives with substituted hydrazines:

Hydrazone Formation :

Cyclization :

Functionalization :

Challenges :

Direct Alkylation of Preformed Pyrazole Amines

A streamlined two-step approach avoids multi-step functionalization:

Synthesis of 3-methoxy-1H-pyrazol-4-amine :

Difluoroethylation :

Advantages :

- Minimizes intermediate purification steps.

- Tosylates offer superior leaving group ability compared to halides, enhancing reaction rates.

Analytical Characterization and Validation

Structural Elucidation

Purity Assessment

- HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

- XRD : Confirms hydrochloride salt formation via characteristic Cl− counterion peaks.

Comparative Analysis of Methods

Industrial-Scale Considerations

- Catalyst Recycling : Pt/C from reductive amination can be reused up to 5 cycles with <5% activity loss.

- Waste Management : POCl3 neutralization with aqueous NaHCO3 generates phosphate salts, requiring specialized disposal.

- Cost Drivers : Difluoroethyl halides account for 40–50% of raw material costs, incentivizing in-situ generation.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, metal catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of difluoroethyl and methoxy groups in this compound enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that similar compounds demonstrate activity against various cancer cell lines, suggesting a promising avenue for further exploration . -

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The specific structure of 1-(2,2-difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride may contribute to its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases . -

Antimicrobial Activity

There is growing interest in the antimicrobial properties of pyrazole derivatives. The unique fluorinated structure may enhance the compound's efficacy against bacterial and fungal pathogens, which is crucial in addressing antibiotic resistance issues .

Agricultural Science Applications

-

Pesticide Development

The compound's structural characteristics make it suitable for developing new agrochemicals. Its potential as a pesticide stems from its ability to disrupt biological processes in pests while minimizing toxicity to non-target organisms . -

Herbicide Functionality

Research into herbicides has identified pyrazole compounds as effective agents against certain weed species. The application of 1-(2,2-difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride could lead to the formulation of selective herbicides that enhance crop yields without harming desirable plants .

Material Science Applications

-

Polymer Chemistry

In material science, the incorporation of fluorinated compounds into polymers can enhance properties such as thermal stability and chemical resistance. This compound can serve as a building block for synthesizing advanced materials with specific functionalities . -

Nanotechnology

The unique properties of pyrazole derivatives may also find applications in nanotechnology, particularly in creating nanoscale materials with tailored properties for electronics or drug delivery systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its binding affinity to biological targets. The compound may act by inhibiting or activating specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with substitutions at the 1-, 3-, and 4-positions are widely explored for pharmaceutical and agrochemical applications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

*Discrepancy: The hydrochloride form’s molecular weight is inconsistently reported (see Section 1).

Key Findings:

Substituent Effects: Fluorinated Groups: The target compound’s 2,2-difluoroethyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., 1-(oxolan-3-yl)-1H-pyrazol-3-amine) . Aromatic vs.

Applications: The 2-methylphenyl and difluoromethyl-substituted analog (CAS 1909320-27-9) is highlighted for broad utility in drug discovery and agrochemicals due to its trifluoromethyl pyridine core . The target compound’s discontinued status contrasts with active commercial analogs like 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride, which is used in medicinal chemistry .

Notes on Data Consistency

- Molecular Formula Conflict : The target compound’s molecular formula is reported as C₆H₁₀ClF₂N₃ (excluding oxygen from the methoxy group), conflicting with the free base data (C₆H₉F₂N₃O) . This may reflect an error in source documentation.

- Commercial Availability : While the target compound is listed by CymitQuimica and Enamine Ltd, its discontinued status limits current accessibility compared to analogs like CAS 1432034-78-0 .

Biological Activity

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉F₂N₃ |

| Molecular Weight | 161.153 g/mol |

| Boiling Point | 256.9 °C |

| Density | 1.4 g/cm³ |

| Flash Point | 109.2 °C |

Antiparasitic Activity

Research indicates that pyrazole derivatives exhibit significant antiparasitic activity. A study focusing on structurally related compounds reported low micromolar potencies against various protozoa, including Trypanosoma cruzi and Leishmania infantum . While specific data on 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride is limited, its structural similarities suggest potential efficacy against similar targets.

Cytotoxicity

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In a high-throughput screening campaign, several pyrazole derivatives demonstrated cytotoxic effects in vitro. Notably, some compounds exhibited significant toxicity in fibroblast cell lines . The implications of these findings suggest that while exploring therapeutic applications, careful consideration of cytotoxicity is necessary.

Anti-inflammatory Properties

Pyrazoles have been widely studied for their anti-inflammatory effects. Compounds within this class have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). Although specific studies on 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride are scarce, its analogs have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Antiparasitic Efficacy

In a comparative study involving various pyrazole derivatives, researchers found that certain compounds displayed potent activity against T. cruzi, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity while minimizing cytotoxic effects .

Cytotoxicity Investigation

A recent investigation into the cytotoxic properties of diarylpyrazoles revealed that many compounds exhibited significant toxicity at concentrations similar to those used in biological assays . This raises concerns about the validity of reported biological activities for these compounds without accompanying cytotoxicity data.

Q & A

Q. Advanced Research Focus

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays. Pyrazole derivatives often exhibit activity via heterocyclic nitrogen interactions .

- ADME profiling : Assess solubility (logP ~1.5 predicted for C₆H₁₀ClF₂N₃) and metabolic stability using liver microsomes. The difluoroethyl group may enhance lipophilicity but reduce aqueous solubility .

- Toxicity : Evaluate cytotoxicity in HEK293 or HepG2 cells, noting that halogenated pyrazoles can accumulate in renal tissues .

What computational approaches are suitable for modeling the compound’s interactions with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Glide to predict binding modes to receptors (e.g., GPCRs). The methoxy group may form hydrogen bonds with serine or tyrosine residues .

- MD Simulations : Analyze stability of ligand–target complexes over 100-ns trajectories. The difluoroethyl moiety’s conformational flexibility could impact binding kinetics .

- QSAR Models : Correlate substituent effects (e.g., fluorine electronegativity) with activity data from analogs .

How do formulation challenges, such as poor solubility, impact pharmacological studies?

Advanced Research Focus

The compound’s low solubility (predicted from logP) may require nanoformulation (e.g., liposomes) or co-solvents (PEG 400/water). Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways (e.g., hydrolysis of the methoxy group) . Salt forms (e.g., hydrochloride) improve crystallinity but may alter bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.